molecular formula C19H24N2O3 B11015806 (1-{[(1H-indol-1-ylacetyl)amino]methyl}cyclohexyl)acetic acid

(1-{[(1H-indol-1-ylacetyl)amino]methyl}cyclohexyl)acetic acid

Cat. No.: B11015806
M. Wt: 328.4 g/mol
InChI Key: NBOOEJCMTUQGNM-UHFFFAOYSA-N
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Description

(1-{[(1H-indol-1-ylacetyl)amino]methyl}cyclohexyl)acetic acid: is a complex organic compound featuring an indole moiety, a cyclohexyl ring, and an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-{[(1H-indol-1-ylacetyl)amino]methyl}cyclohexyl)acetic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole can then be further functionalized to introduce the acyl and amino groups.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: (1-{[(1H-indol-1-ylacetyl)amino]methyl}cyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong nucleophiles like alkoxides or amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives .

Mechanism of Action

The mechanism of action of (1-{[(1H-indol-1-ylacetyl)amino]methyl}cyclohexyl)acetic acid involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Uniqueness: What sets (1-{[(1H-indol-1-ylacetyl)amino]methyl}cyclohexyl)acetic acid apart is its combination of an indole moiety with a cyclohexyl ring and an acetic acid group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

2-[1-[[(2-indol-1-ylacetyl)amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C19H24N2O3/c22-17(13-21-11-8-15-6-2-3-7-16(15)21)20-14-19(12-18(23)24)9-4-1-5-10-19/h2-3,6-8,11H,1,4-5,9-10,12-14H2,(H,20,22)(H,23,24)

InChI Key

NBOOEJCMTUQGNM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CNC(=O)CN2C=CC3=CC=CC=C32

Origin of Product

United States

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